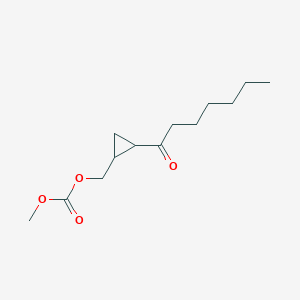![molecular formula C12H10ClF2NO3 B14379797 But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 88714-98-1](/img/structure/B14379797.png)
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It consists of a but-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with chlorine and difluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate typically involves the following steps:
Formation of the But-2-yn-1-yl Group: This can be achieved through the alkylation of an alkyne precursor with an appropriate alkyl halide under basic conditions.
Preparation of the Carbamate Moiety: The carbamate group can be introduced by reacting an amine with a chloroformate or carbamoyl chloride.
Coupling with the Phenyl Ring: The final step involves coupling the but-2-yn-1-yl carbamate with a phenyl ring substituted with chlorine and difluoromethoxy groups. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The chlorine and difluoromethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The presence of the alkyne and carbamate groups allows for covalent modification of target molecules, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate can be compared with other similar compounds, such as:
But-2-yn-1-yl [3-chloro-4-(trifluoromethoxy)phenyl]carbamate: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
But-2-yn-1-yl [3-chloro-4-(methoxy)phenyl]carbamate: Similar structure but with a methoxy group instead of difluoromethoxy.
But-2-yn-1-yl [3-bromo-4-(difluoromethoxy)phenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88714-98-1 |
|---|---|
Formule moléculaire |
C12H10ClF2NO3 |
Poids moléculaire |
289.66 g/mol |
Nom IUPAC |
but-2-ynyl N-[3-chloro-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C12H10ClF2NO3/c1-2-3-6-18-12(17)16-8-4-5-10(9(13)7-8)19-11(14)15/h4-5,7,11H,6H2,1H3,(H,16,17) |
Clé InChI |
CVJRQHVXLUEQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC(=O)NC1=CC(=C(C=C1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)


oxophosphanium](/img/structure/B14379739.png)
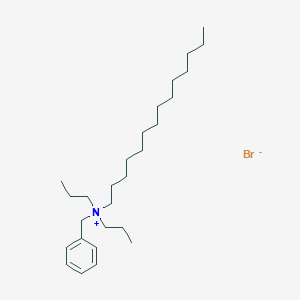

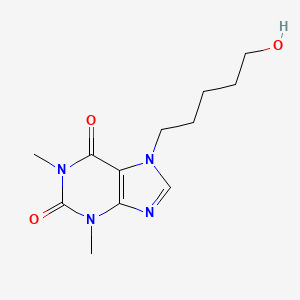
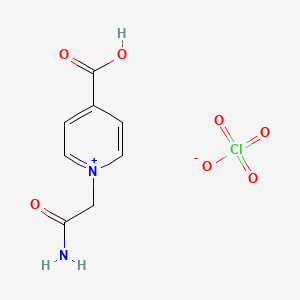
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
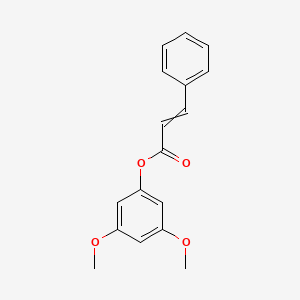
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)
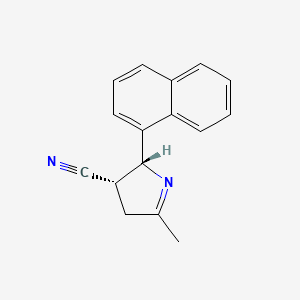
![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
